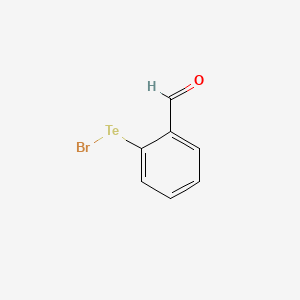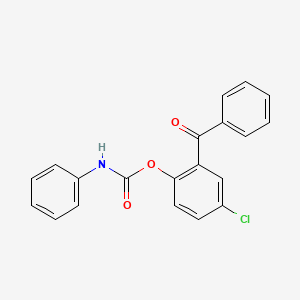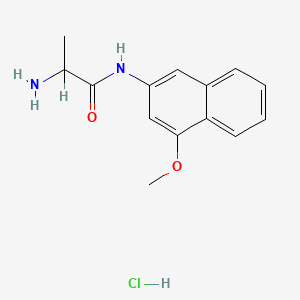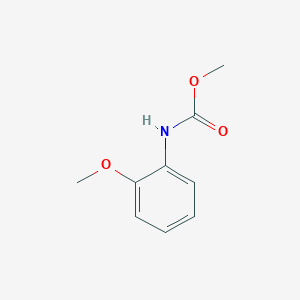
Dichlorotris(4-bromophenyl)antimony
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorotris(4-bromophenyl)antimony is an organometallic compound with the molecular formula C18H12Br3Cl2Sb and a molecular weight of 660.664 g/mol . This compound is characterized by the presence of antimony (Sb) coordinated with three 4-bromophenyl groups and two chlorine atoms. It is a rare and unique chemical often used in early discovery research .
Méthodes De Préparation
The synthesis of dichlorotris(4-bromophenyl)antimony typically involves the reaction of antimony trichloride with 4-bromophenyl magnesium bromide in an inert atmosphere . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products. The resulting compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Dichlorotris(4-bromophenyl)antimony undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form higher oxidation state compounds.
Reduction: Can be reduced by strong reducing agents to form lower oxidation state compounds.
Substitution: Undergoes substitution reactions where the chlorine atoms can be replaced by other ligands.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dichlorotris(4-bromophenyl)antimony has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of dichlorotris(4-bromophenyl)antimony involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with these targets, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Dichlorotris(4-bromophenyl)antimony can be compared with other similar compounds such as:
Tris(4-bromophenyl)antimony: Lacks the chlorine atoms and has different reactivity and applications.
(4-Bromophenyl)triphenyltin: Contains tin instead of antimony and exhibits different chemical properties.
(4-Bromophenyl)methylphenylsilane: Contains silicon and has distinct applications in material science.
Propriétés
Numéro CAS |
125716-16-7 |
|---|---|
Formule moléculaire |
C18H12Br3Cl2Sb |
Poids moléculaire |
660.7 g/mol |
Nom IUPAC |
tris(4-bromophenyl)-dichloro-λ5-stibane |
InChI |
InChI=1S/3C6H4Br.2ClH.Sb/c3*7-6-4-2-1-3-5-6;;;/h3*2-5H;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
ZZFOKUDZWOMFOL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1Br)[Sb](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


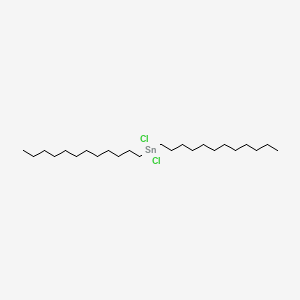
![4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol](/img/structure/B11956890.png)

